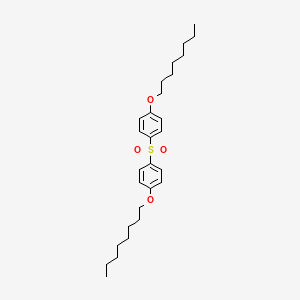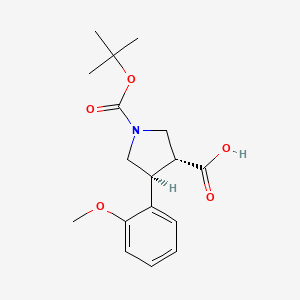
6-(R)-Clocortolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(R)-Clocortolone, also known as 6-(R)-hydroxy-11-oxo-21-chloro-16α-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid steroid hormone derivative of cortisone and cortisol. This hormone is found in the body naturally in small amounts and is used in various scientific research applications. It is used as an anti-inflammatory, anti-allergic, and anti-proliferative agent, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
6-(R)-Clocortolone(R)-Clocortolone is used in various scientific research applications, such as the study of inflammation, allergy, and cancer. It has been found to have anti-inflammatory, anti-allergic, and anti-proliferative properties, and has been used in the treatment of asthma, allergies, and certain types of cancer. In addition, 6-(R)-Clocortolone(R)-Clocortolone has been used in the study of gene expression, signal transduction, and cell cycle regulation.
作用机制
The mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone is not fully understood. It is believed that 6-(R)-Clocortolone(R)-Clocortolone binds to glucocorticoid receptors, which are found in many different types of cells. This binding triggers a cascade of events, leading to the inhibition of inflammation, allergy, and cancer. It is also believed that 6-(R)-Clocortolone(R)-Clocortolone has a direct effect on gene expression and signal transduction.
Biochemical and Physiological Effects
6-(R)-Clocortolone(R)-Clocortolone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 6-(R)-Clocortolone(R)-Clocortolone has been found to inhibit the production of histamine and other allergy-causing substances. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.
实验室实验的优点和局限性
The use of 6-(R)-Clocortolone(R)-Clocortolone in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in laboratory experiments. In addition, its anti-inflammatory, anti-allergic, and anti-proliferative properties make it useful for studying a variety of biological processes. However, its use in laboratory experiments is limited by its ability to induce cell death in certain types of cancer cells.
未来方向
There are several potential future directions for 6-(R)-Clocortolone(R)-Clocortolone research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research is needed to better understand the mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone and to identify new potential therapeutic applications. Finally, further research is needed to better understand the biochemical and physiological effects of 6-(R)-Clocortolone(R)-Clocortolone, and to identify potential new uses for this compound.
合成方法
6-(R)-Clocortolone(R)-Clocortolone is synthesized from the reaction of 11-oxo-21-chloro-16α-methylpregna-1,4-diene-3,20-dione with hydrogen peroxide in the presence of a base catalyst and a reducing agent. This reaction produces 6-(R)-Clocortolone(R)-hydroxy-11-oxo-21-chloro-16α-methylpregna-1,4-diene-3,20-dione, which is the desired product. This synthesis method is simple and cost-effective, and can be used for the production of 6-(R)-Clocortolone(R)-Clocortolone in a laboratory setting.
属性
| { "Design of Synthesis Pathway": "The synthesis of 6-(R)-Clocortolone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclopentanone", "2,4-dichlorobenzene", "Ethyl vinyl ether", "Magnesium", "Ethylmagnesium bromide", "3-Chloroperoxybenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Chloroform", "Methanol", "Water", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Formation of 2,4-dichlorocyclopent-2-enone by reacting cyclopentanone with 2,4-dichlorobenzene in the presence of ethyl vinyl ether and magnesium.", "2. Conversion of 2,4-dichlorocyclopent-2-enone to 6-chloro-2,4-cyclopentadienone by reacting with ethylmagnesium bromide.", "3. Epoxidation of 6-chloro-2,4-cyclopentadienone with 3-chloroperoxybenzoic acid to form 6-chloro-2,4-cyclopentadienone epoxide.", "4. Hydrolysis of 6-chloro-2,4-cyclopentadienone epoxide with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol.", "5. Protection of the hydroxyl group in 6-chloro-2,4-cyclopentadienone-1,2-diol with acetyl chloride to form 6-chloro-2,4-cyclopentadienone-1,2-diacetate.", "6. Deacetylation of 6-chloro-2,4-cyclopentadienone-1,2-diacetate with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol.", "7. Conversion of 6-chloro-2,4-cyclopentadienone-1,2-diol to 6-(R)-Clocortolone by reacting with hydrochloric acid, sodium sulfate, chloroform, methanol, water, sodium bicarbonate, and sodium chloride." ] } | |
CAS 编号 |
1365530-49-9 |
产品名称 |
6-(R)-Clocortolone |
分子式 |
C27H36ClFO5 |
分子量 |
495.028 |
IUPAC 名称 |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
InChI 键 |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
同义词 |
(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



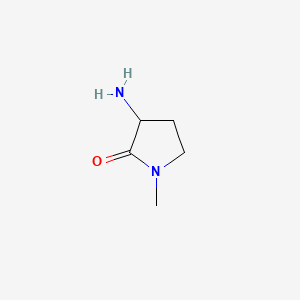
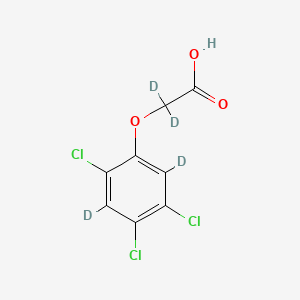
![4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine](/img/structure/B570484.png)
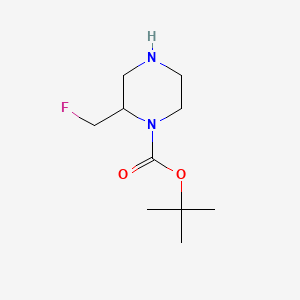

![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
